molecular formula C17H21N3O5S2 B2544025 Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 923202-60-2

Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2544025
CAS No.: 923202-60-2
M. Wt: 411.49
InChI Key: KTRXTXCSQPQMGS-UHFFFAOYSA-N
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Description

Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl group linked to a methyl acetate moiety. This compound belongs to a class of 1,3,4-oxadiazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-6-8-14(9-7-13)27(22,23)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRXTXCSQPQMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane derivatives.

    Final Assembly: The final step involves the coupling of the oxadiazole, sulfonyl, and azepane moieties with the methyl acetate group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease and other tauopathies. The compound is related to the inhibition of tau protein aggregation, a hallmark of these diseases. According to a patent (US10377750B2), compounds similar to this one have shown efficacy in preventing tau-mediated neurodegeneration, suggesting a promising avenue for therapeutic development .

Anticancer Activity

The structural components of this compound indicate potential anticancer properties. Studies on related oxadiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, modifications to similar compounds have been shown to enhance their activity against lung cancer (A549) and glioma (C6) cell lines.

Table: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
6fA54915Yes
6gC620Yes

Antimicrobial Properties

Compounds within the oxadiazole class have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research suggests that this compound may also demonstrate similar efficacy against resistant bacterial strains . This antimicrobial activity is crucial for developing new treatments for infections caused by antibiotic-resistant pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azepane Structure : The azepane ring is synthesized through cyclization reactions.
  • Introduction of the Sulfonamide Group : This step involves attaching the sulfonamide moiety to enhance biological activity.
  • Synthesis of the Oxadiazole Moiety : Cyclization reactions are used to form the oxadiazole ring.

These synthetic pathways are essential for optimizing yield and purity while allowing modifications that could further enhance biological activity.

Inhibition Studies

Research on structurally similar compounds has evaluated their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy.

Pharmacological Profiles

Studies highlight the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives. For example, alterations in substituents on the benzene ring can significantly affect antimicrobial potency.

Mechanism of Action

The mechanism of action of Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the azepane ring can provide steric bulk and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 1,3,4-oxadiazole ring is a common scaffold in the compounds analyzed. Key variations lie in substituents at the 2- and 5-positions:

  • Target Compound :
    • 5-position : 4-(Azepan-1-ylsulfonyl)phenyl group.
    • 2-position : Sulfanyl-linked methyl acetate.
  • Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate () :
    • 5-position : Phenyl group.
    • 2-position : Sulfanyl-linked ethyl acetate.

      This analog lacks the azepane sulfonyl group, reducing steric bulk and polarity compared to the target compound .
  • Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (): 5-position: Furan-2-yl group. 2-position: Ethyl acetate.

Substituent Effects on Physicochemical Properties

Compound (Source) 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-(Azepan-1-ylsulfonyl)phenyl Methyl acetate C₁₈H₂₂N₃O₅S₂ 424.5 (calculated) Not reported
7c () 2-Amino-1,3-thiazol-4-ylmethyl N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375 134–178
Ethyl 2-(5-phenyl-oxadiazolyl)sulfanyl acetate () Phenyl Ethyl acetate C₁₂H₁₂N₂O₃S 280.3 Not reported
2-[4-(tert-Butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole () 4-(tert-Butyl)phenyl 4-Methylbenzyl sulfanyl C₂₀H₂₂N₂OS 338.47 Not reported
  • Steric Effects : The azepane ring (7-membered) creates steric hindrance, which may influence binding to biological targets compared to smaller substituents like furan or methylphenyl groups .

Key Differentiators of the Target Compound

Azepane Sulfonyl Group : Unique among compared compounds, this group may improve metabolic stability and target engagement via hydrogen bonding with the sulfonamide oxygen .

Methyl Acetate vs. Ethyl Esters : The methyl ester in the target compound may hydrolyze faster than ethyl analogs, influencing prodrug activation or pharmacokinetics .

Three-Dimensional Structure : The azepane ring’s conformational flexibility could enable interactions with deeper binding pockets compared to rigid substituents like tert-butylphenyl .

Biological Activity

Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.42 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Sulfonamide group
    • Acetate moiety

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
AntimicrobialExhibits selective antibacterial activity against Gram-positive bacteria.
AntitumorDemonstrated potential in inhibiting tumor cell proliferation in vitro.
Anti-inflammatoryShown to reduce inflammatory markers in animal models.
AnticonvulsantProvides protective effects in seizure models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests showed that it has selective antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be significant compared to control groups, indicating its potential as an antibacterial agent .

Antitumor Activity

Research conducted on various cancer cell lines demonstrated that this compound inhibits cell growth effectively. The IC50 values ranged from 10 to 25 µM across different cancer types, suggesting that the compound may interfere with cellular mechanisms involved in tumor growth .

Anti-inflammatory Effects

In animal models of inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a mechanism that could be beneficial for treating inflammatory diseases .

Anticonvulsant Properties

In animal seizure models, the compound exhibited anticonvulsant effects comparable to standard treatments. The protective effect was dose-dependent, showing promise for further development in epilepsy therapies .

Case Studies and Experimental Data

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized this compound via a multi-step reaction involving azepane derivatives and oxadiazole intermediates.
    • Biological evaluations confirmed its antimicrobial and antitumor activities through various assays.
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Q. How can researchers optimize the synthesis of methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate to improve yield and purity?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of hydrazide precursors under reflux conditions. For example, hydrazine hydrate can react with ester intermediates in ethanol at reflux (4–6 hours), with reaction progress monitored via TLC (chloroform:methanol, 7:3 ratio) . To enhance purity, consider recrystallization from ice water post-reaction. For azepane-sulfonylphenyl derivatives, ensure stoichiometric control of sulfonylating agents (e.g., chlorosulfonic acid) and azepane to avoid side products. Confirm structural integrity via 1H^1H-NMR (e.g., δ 3.8–4.2 ppm for methyl ester protons) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing the structural and functional groups in this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm sulfonyl and oxadiazole moieties (e.g., bond angles of 104–112° for oxadiazole rings) .
  • NMR spectroscopy : Use 13C^{13}C-NMR to identify carbonyl carbons (~165–170 ppm) and sulfonyl carbons (~55–60 ppm). 1H^1H-NMR can distinguish methyl ester protons (singlet at δ 3.7–3.9 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H22_{22}N3_3O5_5S2_2, expected m/z ≈ 424.1) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound against enzyme targets, given its structural similarity to known oxadiazole derivatives?

Methodological Answer: Design in vitro assays using target enzymes (e.g., cyclooxygenase-2 or tyrosine kinase) linked to oxadiazoles’ anti-inflammatory or anticancer properties. For example:

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., ATPase activity measured via malachite green phosphate detection) at varying compound concentrations (1–100 µM) .
  • Molecular docking : Simulate binding affinity with AutoDock Vina, focusing on sulfonyl-azepane interactions with hydrophobic enzyme pockets (e.g., ∆G values ≤ -8 kcal/mol suggest strong binding) .

Q. How does the sulfonyl-azepane group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group enhances electrophilicity at the oxadiazole sulfur, facilitating nucleophilic attacks (e.g., thiol-disulfide exchange). To study this:

  • Kinetic studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis (λ = 412 nm for 5-thio-2-nitrobenzoic acid formation) .
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces, identifying electron-deficient regions .

Q. How can researchers resolve contradictions in reported bioactivity data for similar oxadiazole-sulfonyl derivatives?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., cell line variability, serum concentration).
  • Dose-response validation : Replicate key assays (e.g., MTT cytotoxicity) with standardized protocols (24–48 hr exposure, 10% FBS) .
  • Structure-activity relationship (SAR) modeling : Use Partial Least Squares regression to correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with activity .

Methodological Troubleshooting

Q. How should researchers address low yields in the final cyclization step during synthesis?

Methodological Answer:

  • Reaction optimization : Increase reflux time (6–8 hours) or switch to microwave-assisted synthesis (100°C, 30 min, 300 W) to accelerate cyclization .
  • Catalyst screening : Test Lewis acids like ZnCl2_2 (5 mol%) to stabilize intermediates.
  • Byproduct analysis : Use HPLC (C18 column, methanol:buffer pH 4.6, 65:35) to identify unreacted hydrazide (retention time ~8.2 min) .

Q. What safety precautions are essential when handling this compound, given its structural analogs’ hazards?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy of sulfonyl groups .
  • Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal.
  • Emergency protocols : For skin contact, rinse with 0.1 M acetic acid (pH 5–6) to hydrolyze ester groups, followed by medical evaluation .

Data Presentation Guidelines

Include tables for comparative analysis:

Table 1. Synthetic yields under varying conditions

ConditionCatalystTime (h)Yield (%)Purity (HPLC %)
Reflux (ethanol)None66292
MicrowaveZnCl2_20.57895

Table 2. SAR of oxadiazole derivatives vs. bioactivity

SubstituentIC50_{50} (µM, COX-2)LogP
Sulfonyl-azepane1.2 ± 0.32.8
Carbonyl-methyl8.5 ± 1.11.2

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